Dihydro-2,4-dimethyl-3(2H)-thiophenone chemical properties
Dihydro-2,4-dimethyl-3(2H)-thiophenone chemical properties
The following technical guide is structured to serve as a comprehensive reference for research and development professionals. It prioritizes mechanistic insight, experimental reproducibility, and structural analysis.
CAS Registry Number: 106014-15-7 (Generic) | Formula: C₆H₁₀OS | MW: 130.21 g/mol [1][2]
Executive Summary
Dihydro-2,4-dimethyl-3(2H)-thiophenone (also referred to as 2,4-dimethyl-3-thiolanone) is a substituted tetrahydrothiophene-3-one characterized by a five-membered sulfur-containing ring with a ketone functionality at the C3 position.[1] While historically utilized as a high-impact flavorant (FEMA 3266) due to its potent sulfurous, meaty, and onion-like organoleptic profile, its structural core represents a valuable scaffold in medicinal chemistry.
For drug development professionals, this molecule offers a strategic entry point into chiral sulfur heterocycles . The presence of two stereogenic centers (C2 and C4) flanking the ketone creates potential for diastereoselective transformations, making it a relevant intermediate for synthesizing complex thiosugars, nucleoside analogs, and bioisosteres of furanone-based inhibitors.
Chemical Identity & Structural Analysis[1][3][4][5][6]
Nomenclature and Connectivity
-
IUPAC Name: 2,4-Dimethyldihydrothiophen-3(2H)-one[1]
-
Common Synonyms: 2,4-Dimethyl-3-thiolanone; 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone.[1]
The molecule consists of a saturated thiophene ring (thiolane). The ketone is located at C3. Methyl substitutions occur at C2 (adjacent to sulfur) and C4 (adjacent to the methylene C5).
Stereochemistry
The compound possesses two chiral centers at C2 and C4 . This results in two diastereomeric pairs:
-
cis-isomer: Methyl groups on the same side of the ring plane.
-
trans-isomer: Methyl groups on opposite sides.
Note: Synthetic preparations typically yield a mixture of cis and trans isomers. The thermodynamic stability often favors the trans configuration to minimize 1,3-diaxial-like steric interactions between the methyl groups, although the specific ratio is method-dependent.
Physicochemical Profile
The following data aggregates experimental values and chemically predicted constants based on structural homologs.
| Property | Value / Range | Notes |
| Appearance | Clear to pale yellow liquid | Oxidizes/darkens upon air exposure. |
| Molecular Weight | 130.21 g/mol | |
| Boiling Point | ~84–85 °C @ 10–15 mmHg | Est. Atmospheric BP >180 °C. (Note 1) |
| Density | 1.05 – 1.08 g/mL | Estimated based on mono-methyl homologs. |
| Solubility | Soluble in EtOH, Et₂O, Chloroform | Insoluble in water. |
| Flash Point | > 90 °C (Est.) | Combustible. |
| Odor Threshold | Extremely Low (< 1 ppb) | Potent sulfurous/savory character. |
(Note 1): Literature values often cite ~84°C without specifying pressure. Given the molecular weight and polarity of the thio-ketone, an atmospheric boiling point of 84°C is physically inconsistent; this value represents reduced pressure distillation.
Synthesis & Manufacturing Protocols
For industrial and research scalability, the Dieckmann Condensation route is the most robust, utilizing readily available acrylate precursors. This method avoids the handling of highly toxic free thiols by generating them in situ or using protected thio-esters.
Core Synthesis Pathway (Patent-Derived Protocol)
This protocol is adapted from optimized industrial routes (e.g., CN106397395A) designed for high yield and purity.
Reaction Scheme:
-
Michael Addition: Methacrylic acid reacts with thiourea to form an isothiouronium salt, which hydrolyzes to 3-mercaptoisobutyric acid.
-
Thioether Formation: Condensation with 2-chloropropionic acid yields the acyclic thio-diester precursor (2,5-dimethyl-3-thiaadipic acid).
-
Cyclization: Decarboxylative cyclization (Dieckmann-type) yields the target ketone.
Figure 1: Industrial synthesis route via modified Dieckmann condensation of thiaadipic acid derivatives.
Detailed Experimental Protocol
Step 1: Preparation of Thiaadipic Acid Precursor
-
Charge a reactor with Thiourea (1.2 eq) and Concentrated HCl (1.3 eq) in water. Heat to 45°C.
-
Add Methacrylic Acid (1.0 eq) dropwise over 30 minutes.
-
Raise temperature to 90°C and stir for 2 hours to complete the formation of the isothiouronium intermediate.
-
Add NaOH (4.5 eq) solution dropwise to hydrolyze the salt to the thiol (3-mercaptoisobutyric acid) in situ.
-
Cool to room temperature. Add 2-Chloropropionic Acid (1.1 eq) dropwise.
-
Acidify to pH 5–6 and extract with ethyl acetate. Evaporate solvent to obtain 2,5-dimethyl-3-thiaadipic acid (waxy solid).
Step 2: Cyclization to Dihydro-2,4-dimethyl-3(2H)-thiophenone
-
Mix the thiaadipic acid precursor with a catalyst (Iron powder, ~2-5 wt%) in a high-boiling solvent (e.g., Sulfolane).
-
Heat slowly to 190°C . The reaction proceeds via dehydration and decarboxylation.
-
Distill the product directly from the reaction mixture as it forms (reactive distillation) to prevent polymerization.
-
Dissolve the distillate in dichloromethane, wash with 2N NaOH (to remove unreacted acids), and dry over MgSO₄.
-
Concentrate to yield the target ketone as a pale yellow oil.
Reactivity & Medicinal Chemistry Applications
The dihydro-2,4-dimethyl-3(2H)-thiophenone scaffold is a versatile "chiral pool" mimic. Its reactivity profile is dominated by the sulfur atom (oxidation/alkylation) and the ketone (nucleophilic attack/enolization).
Metabolic & Synthetic Divergence
In drug design, this scaffold serves as a precursor for biostable furanone analogs . While furanones are often metabolically labile (ring opening), the thiophenone ring is more robust but susceptible to S-oxidation.
Figure 2: Primary reactivity pathways relevant to metabolic stability and library synthesis.
Key Transformations
-
S-Oxidation: Treatment with oxidants (e.g., mCPBA, H₂O₂) yields the sulfoxide and sulfone . In medicinal chemistry, the sulfoxide introduces a new chiral center at sulfur, often increasing water solubility and altering metabolic clearance rates compared to the parent sulfide.
-
Pummerer Rearrangement: The sulfoxide can undergo Pummerer rearrangement to introduce functionality at the C2 position, allowing for further substitution.
-
Enolate Chemistry: The C2 and C4 protons are acidic. Alkylation at these positions allows for the construction of quaternary centers, a common tactic to block metabolic degradation (e.g., blocking cytochrome P450 alpha-hydroxylation).
Analytical Characterization
To validate the identity of synthesized or purchased material, the following spectral features are diagnostic.
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 130
-
Base Peak: Typically m/z 60 or similar (associated with fragmentation of the ring and loss of sulfur-containing fragments).
-
Diagnostic Loss: Loss of methyl radical (M-15) and CO (M-28).
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~1.2–1.4 ppm: Two doublets (6H total) corresponding to the –CH₃ groups at C2 and C4.
-
δ ~2.5–3.0 ppm: Multiplet (1H) for the methine proton at C4.
-
δ ~3.5–3.8 ppm: Multiplet (1H) for the methine proton at C2 (deshielded by S and C=O).
-
δ ~2.8–3.2 ppm: Multiplets for the C5 methylene protons.
¹³C NMR (Diagnostic Signals):
-
Carbonyl (C=O): ~210–215 ppm (Characteristic of 5-membered cyclic ketones).
-
C2 (S-CH-C=O): ~45–50 ppm (Deshielded).
-
C4 (CH-CH3): ~40–45 ppm.
-
Methyls: ~15–20 ppm.
Safety & Handling (SDS Highlights)
Hazard Classification:
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Flammability: Combustible liquid (Flash point est. >90°C).
Handling Protocols:
-
Odor Control: Due to the low odor threshold and potent sulfurous smell, all handling must occur in a functioning fume hood . Glassware should be treated with bleach (hypochlorite) solution immediately after use to oxidize the sulfide residues and neutralize the odor.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Sulfur heterocycles can darken and polymerize upon prolonged exposure to oxygen and light.
References
-
National Institute of Standards and Technology (NIST). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2,4-Dimethylthiolan-3-one Compound Summary. National Library of Medicine. [Link]
- Google Patents.Method for preparing 2,4-dimethyltetrahydrothiophene-3-one (CN106397395A).
-
The Good Scents Company. 2,4-dimethyl-3-thiolanone Organoleptic Properties.[Link]
